4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H11NO5 It is a derivative of pyridine-2,6-dicarboxylic acid, where the pyridine ring is substituted with a 4-methoxyphenyl group
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which uses substituted benzaldehydes as starting materials. The process includes the formation of intermediate chalcones from aldehydes and sodium pyruvate, followed by heterocyclization in an aqueous medium . Another method involves the oxidation of 4-aryl-6-methylpyridine-2-carboxylic acids to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride for the formation of acyl chlorides , and various oxidizing agents for the oxidation of methyl groups . Major products formed from these reactions include metallomacrocyclic compounds and metal-organic frameworks (MOFs) when reacted with metal salts .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of oligopyridine ligands and lanthanide complexes . In biology, it has been studied for its potential as an inhibitor of New Delhi metallo-β-lactamase-1, an enzyme associated with antibiotic resistance . In materials science, it is used in the preparation of MOFs, which have applications in gas storage, catalysis, and drug delivery .
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. For example, its interaction with New Delhi metallo-β-lactamase-1 involves the inhibition of the enzyme’s active site, preventing it from hydrolyzing β-lactam antibiotics .
Comparison with Similar Compounds
Similar compounds to 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid include other derivatives of pyridine-2,6-dicarboxylic acid, such as 4-arylpyridine-2,6-dicarboxylic acids . These compounds share similar structural features but differ in the nature of the substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11NO5 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-10-4-2-8(3-5-10)9-6-11(13(16)17)15-12(7-9)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
DTHXIXSONWAIPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.